2,5-Dichloropyrimidine

説明

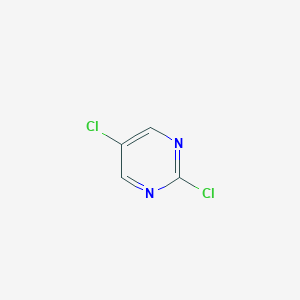

Structure

3D Structure

特性

IUPAC Name |

2,5-dichloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2/c5-3-1-7-4(6)8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJAHXLRNZJPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343575 | |

| Record name | 2,5-Dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22536-67-0 | |

| Record name | 2,5-Dichloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22536-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 2,5-Dichloropyrimidine (CAS No. 22536-67-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, key reactions, and applications of 2,5-Dichloropyrimidine, a versatile building block in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Properties

This compound is a halogenated heterocyclic compound with the molecular formula C₄H₂Cl₂N₂. It is a white to light yellow crystalline solid at room temperature and is utilized as a key intermediate in the synthesis of a variety of functionalized pyrimidine (B1678525) derivatives.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 22536-67-0 | [2] |

| Molecular Formula | C₄H₂Cl₂N₂ | [2] |

| Molecular Weight | 148.97 g/mol | [2][3] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 48-55 °C | [3] |

| Boiling Point | 190 °C | [2] |

| Density | 1.493 g/cm³ | [2] |

| Flash Point | 107.2 °C (closed cup) | [3] |

| Vapor Pressure | 0.0152 mmHg at 25°C | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents. | [1] |

| Refractive Index | 1.559 | [2] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features/Data | Reference(s) |

| Mass Spectrum (GC-MS) | Molecular Ion (M+): m/z 148, 150 (isotopic pattern for two chlorine atoms) | |

| Infrared (FT-IR) | Characteristic peaks for C-Cl, C=N, and aromatic C-H vibrations. | |

| ¹H NMR | Data not available in the searched resources. | |

| ¹³C NMR | Data not available in the searched resources. |

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage. It is also very toxic to aquatic life. When handling this compound, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage)[3] Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338, P501[3]

Experimental Protocols

Synthesis of this compound

A reported synthesis of radiolabeled this compound can be adapted for a general, non-radiolabeled preparation. This method involves the condensation of urea (B33335) with 2-chloromalonaldehyde (B104417), followed by chlorination with phosphorus oxychloride (POCl₃).

Materials:

-

Urea

-

2-Chloromalonaldehyde

-

Phosphorus oxychloride (POCl₃)

-

Appropriate solvents (e.g., toluene) and reagents for workup.

Procedure:

-

Condensation: Urea is reacted with 2-chloromalonaldehyde in a suitable solvent. The reaction mixture is heated to facilitate the condensation and formation of a pyrimidine precursor.

-

Chlorination: The resulting intermediate is then treated with phosphorus oxychloride (POCl₃) to introduce the chloro groups at the 2 and 5 positions. This step is typically performed under reflux conditions.

-

Workup and Purification: After the reaction is complete, the excess POCl₃ is carefully quenched, and the product is extracted with an organic solvent. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Key Reactions of this compound in Drug Development

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the selective introduction of various substituents at the chloro-positions, enabling the synthesis of diverse libraries of compounds for drug discovery.

This reaction is used to form carbon-carbon bonds by coupling this compound with an organoboron compound.

General Protocol:

-

To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equiv.).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water.

-

Heat the reaction mixture to a temperature ranging from 80 to 110 °C.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

This reaction facilitates the formation of carbon-nitrogen bonds by coupling this compound with a primary or secondary amine.

General Protocol:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., XPhos or SPhos), and a base (e.g., NaOt-Bu or K₃PO₄).

-

Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

-

Add an anhydrous, aprotic solvent such as toluene (B28343) or 1,4-dioxane.

-

Seal the vessel and heat the reaction mixture, typically between 80 and 110 °C.

-

Monitor the reaction for completion.

-

After cooling, the reaction is worked up by quenching with water or an aqueous ammonium (B1175870) chloride solution, followed by extraction with an organic solvent.

-

The combined organic extracts are dried, concentrated, and the product is purified by column chromatography.

Applications in Drug Discovery: Inhibition of MSK1 Signaling Pathway

Derivatives of this compound have been identified as potent covalent inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1).[1] MSK1 is a key enzyme in cellular signaling pathways that regulate gene expression in response to stress and mitogens. Dysregulation of the MSK1 pathway is implicated in inflammatory diseases and some cancers.

The this compound scaffold serves as a reactive electrophile that can form a covalent bond with a cysteine residue (Cys440) in the C-terminal kinase domain of MSK1, leading to irreversible inhibition of the enzyme.[1]

Drug Discovery Workflow

The use of this compound as a starting material in drug discovery follows a well-defined workflow, from initial library synthesis to the identification of lead compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloropyrimidine is a halogenated heterocyclic organic compound that serves as a critical building block in the synthesis of a diverse array of biologically active molecules. Its strategic importance in the fields of medicinal chemistry and agrochemical development is underscored by its role as a key intermediate in the production of pharmaceuticals, including antiviral and anticancer agents, as well as herbicides and pesticides.[1] The reactivity of the pyrimidine (B1678525) ring, enhanced by the presence of two chlorine atoms, allows for versatile chemical modifications, such as nucleophilic substitution and cross-coupling reactions, enabling the introduction of various functional groups to build complex molecular architectures.[2] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing robust purification strategies, and predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and a summary of quantitative data.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and biological environments.

| Property | Value | Reference |

| Molecular Formula | C₄H₂Cl₂N₂ | [3][4] |

| Molecular Weight | 148.98 g/mol | [5][6] |

| Appearance | Colorless to light yellow crystalline solid | [3] |

| Melting Point | 56-57.5 °C | [1][4] |

| Boiling Point | 190 °C | [1][4] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like methanol. | [1][2][3] |

| pKa (Predicted) | -2.84 ± 0.22 | [7] |

| LogP | 1.78 | [4] |

| Density | 1.493 g/cm³ | [4] |

| Flash Point | 140 °C | [4] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Synthesis of this compound

A common method for the synthesis of dichloropyrimidines involves the chlorination of a uracil (B121893) precursor. The following is a representative protocol adapted from the synthesis of a related isomer.

Materials:

-

Uracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Ice

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Petroleum ether (or other suitable solvent for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of uracil and an excess of phosphorus oxychloride is prepared.

-

N,N-Dimethylaniline is added dropwise to the stirred mixture.

-

The reaction mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for several hours, with the progress of the reaction monitored by a suitable technique (e.g., TLC or GC).

-

After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The reaction mixture is then cooled and carefully poured onto crushed ice with vigorous stirring.

-

The resulting aqueous mixture is extracted several times with dichloromethane.

-

The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation to yield the crude this compound.

-

The crude product is purified by recrystallization from a suitable solvent, such as petroleum ether, to afford the final product as a crystalline solid.[1]

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Materials:

-

Purified this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (56-57.5 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has melted is recorded as the end of the melting range.

-

A sharp melting range (typically within 1-2 °C) is indicative of a pure compound.[3][8]

Determination of Boiling Point

The boiling point of this compound can be determined using a distillation method or a micro-method with a Thiele tube.

Materials:

-

This compound

-

Distillation apparatus (for larger quantities) or a Thiele tube and a small test tube with a capillary tube (for micro-scale)

-

Heating mantle or oil bath

-

Thermometer

Procedure (Micro-method):

-

A few drops of this compound are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Aqueous Solubility

A qualitative and semi-quantitative determination of the solubility of this compound in water can be performed as follows.

Materials:

-

This compound

-

Distilled water

-

Test tubes

-

Vortex mixer or shaker

Procedure:

-

A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a test tube.

-

A small volume of distilled water (e.g., 1 mL) is added to the test tube.

-

The mixture is vigorously agitated using a vortex mixer or shaker for a set period (e.g., 1 minute).

-

The mixture is allowed to stand, and a visual observation is made to determine if the solid has dissolved.

-

If the solid has dissolved, further increments of the compound can be added until saturation is reached.

-

If the solid has not dissolved, the mixture can be gently heated to observe any change in solubility with temperature.

-

For a more quantitative measurement, the saturated solution can be filtered, and the concentration of the dissolved this compound in the aqueous phase can be determined using an appropriate analytical technique such as UV-Vis spectroscopy or HPLC.[5]

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value, a measure of lipophilicity, can be determined using the shake-flask method.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

A standard solution of this compound of known concentration is prepared in either water or n-octanol.

-

Equal volumes of the n-octanol and water phases are added to a separatory funnel or centrifuge tube.

-

A known volume of the this compound stock solution is added.

-

The mixture is shaken vigorously for a predetermined time to allow for partitioning equilibrium to be reached (e.g., 1 hour).

-

The mixture is then allowed to stand until the two phases have completely separated.

-

A sample is carefully taken from the aqueous phase and the n-octanol phase.

-

The concentration of this compound in each phase is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.[2][3]

Visualizations

Experimental Workflow for Physicochemical Property Determination

References

- 1. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. rc.usf.edu [rc.usf.edu]

- 3. connectsci.au [connectsci.au]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine - Google Patents [patents.google.com]

Solubility of 2,5-Dichloropyrimidine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2,5-Dichloropyrimidine

A foundational understanding of the physicochemical properties of this compound is essential before undertaking solubility studies. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₂Cl₂N₂ | [1] |

| Molecular Weight | 148.98 g/mol | [1][2] |

| Appearance | Colorless to light yellow crystalline solid | [3] |

| Melting Point | 48-55 °C | [1] |

| Boiling Point | 190 °C | [4] |

| Water Solubility | Slightly soluble | [3][5][6] |

| λmax | 268 nm (in Ethanol) | [3][6] |

Quantitative Solubility Data in Organic Solvents

Specific quantitative solubility data for this compound in a broad spectrum of organic solvents is sparse in publicly accessible scientific literature. General statements indicate that it is soluble in organic solvents.[5] The following table is provided as a template for researchers to systematically record their experimentally determined solubility data. A selection of common organic solvents with varying polarities is included.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | To be determined | To be determined |

| Ethanol | To be determined | To be determined |

| Isopropanol | To be determined | To be determined |

| Acetone | To be determined | To be determined |

| Ethyl Acetate | To be determined | To be determined |

| Dichloromethane | To be determined | To be determined |

| Toluene | To be determined | To be determined |

| Heptane | To be determined | To be determined |

| Acetonitrile | To be determined | To be determined |

| Tetrahydrofuran (THF) | To be determined | To be determined |

| N,N-Dimethylformamide (DMF) | To be determined | To be determined |

| Dimethyl Sulfoxide (DMSO) | To be determined | To be determined |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent of choice, commonly known as the "shake-flask" method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate with controlled temperature.

-

Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary study may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Immediately filter the supernatant through a syringe filter into a clean vial.

-

Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

3.3. Analytical Method (HPLC/UV-Vis)

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

-

Calibration Curve:

-

Analyze the standard solutions using a validated HPLC or UV-Vis method.

-

Plot the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the known concentrations to generate a calibration curve.

-

-

Analysis of Saturated Solution:

-

Analyze the diluted, filtered sample from the saturated solution using the same analytical method.

-

3.4. Calculation of Solubility

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Account for the dilution factor to calculate the concentration of the original saturated solution.

-

The calculated concentration of the saturated solution represents the solubility of this compound in the specific solvent at the given temperature. The results are typically expressed in g/100 mL, mg/mL, or as a mole fraction.

Visualization of Workflows

The following diagrams illustrate the logical workflow for experimental solubility determination and the relationship of factors influencing the final measurement.

References

- 1. 2,5-二氯嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C4H2Cl2N2 | CID 590641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. CAS 22536-67-0: this compound | CymitQuimica [cymitquimica.com]

- 6. 22536-67-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,5-Dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,5-dichloropyrimidine. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents high-quality predicted NMR data. These predictions are based on advanced computational algorithms and provide valuable insights for the structural elucidation and characterization of this compound. This document also includes a comprehensive, representative experimental protocol for the acquisition of NMR spectra for solid heterocyclic compounds, which can be adapted by researchers in a laboratory setting.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. It is crucial to note that these values are computationally generated and should be used as a reference for experimental verification. The predictions were performed using advanced algorithms that consider the electronic environment of each nucleus.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) [ppm] | Multiplicity | Corresponding Proton |

| 8.75 | Singlet | H4/H6 |

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) [ppm] | Carbon Atom |

| 158.5 | C4/C6 |

| 157.0 | C2 |

| 125.0 | C5 |

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Structural and Spectral Correlation

The following diagrams illustrate the structure of this compound and the logical relationship between its atomic structure and the predicted NMR signals.

Caption: Predicted ¹H NMR correlation for this compound.

Caption: Predicted ¹³C NMR correlation for this compound.

Experimental Protocols

The following is a detailed, representative protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of a solid heterocyclic compound like this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices for heterocyclic compounds. Ensure the solvent is of high purity (≥99.8% deuteration).

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently vortex or sonicate the mixture to ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution to a clean, dry 5 mm NMR tube. Avoid transferring any solid particles.

-

Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the NMR tube for accurate chemical shift calibration (δ = 0.00 ppm).

NMR Spectrometer Setup

-

Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

-

Probe Tuning and Matching: Insert the sample into the spectrometer and tune and match the probe for the respective nucleus (¹H or ¹³C).

-

Locking: Lock the spectrometer's field frequency to the deuterium (B1214612) signal of the solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and symmetrical peaks.

¹H NMR Spectrum Acquisition

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Acquisition Parameters:

-

Spectral Width (SW): Set to a range that covers all expected proton signals (e.g., -2 to 12 ppm).

-

Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate. For quantitative analysis, a longer delay (5x the longest T1) is necessary.

-

Acquisition Time (AT): Set to 2-4 seconds to ensure good digital resolution.

-

¹³C NMR Spectrum Acquisition

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Acquisition Parameters:

-

Spectral Width (SW): Set to a wide range to encompass all possible carbon signals (e.g., 0 to 200 ppm).

-

Number of Scans (NS): Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a significantly larger number of scans is required (e.g., 1024 to 4096 or more) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 2 seconds is a common starting point. Quaternary carbons often have longer relaxation times and may require a longer delay for accurate integration.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode with a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to flatten the baseline of the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and list the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

This comprehensive guide provides a foundational understanding of the NMR characteristics of this compound and a robust protocol for its experimental analysis. Researchers are encouraged to use the predicted data as a starting point for their investigations and to perform experimental verification for definitive structural confirmation.

A Technical Guide to the FT-IR and Mass Spectrometry of 2,5-Dichloropyrimidine

This technical guide provides an in-depth analysis of 2,5-Dichloropyrimidine using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for the structural elucidation and characterization of organic molecules. This document presents key spectral data, detailed experimental protocols, and a visual representation of the analytical workflow.

Overview of this compound

This compound is a halogenated heterocyclic organic compound with the molecular formula C₄H₂Cl₂N₂.[1][2] It serves as a building block in organic synthesis. Accurate structural confirmation is critical, and FT-IR and mass spectrometry are powerful tools for this purpose.

Chemical Structure:

Physical and Chemical Properties: [2][3]

-

Molecular Weight: 148.98 g/mol

-

Appearance: Solid

-

Melting Point: 23-25 °C

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the functional groups present in a molecule.

FT-IR Spectral Data for this compound

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds. The data presented here is consistent with spectra obtained using the KBr-pellet technique.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1585 | Variable | C=C aromatic ring stretching |

| 1500 - 1400 | Variable | C=N aromatic ring stretching |

| 800 - 600 | Strong | C-Cl stretch |

Note: The fingerprint region (below 1500 cm⁻¹) contains a complex series of absorptions that are unique to the molecule.

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

The KBr pellet method is a common technique for preparing solid samples for transmission FT-IR analysis.[4][5]

Materials:

-

This compound sample (1-2 mg)

-

Infrared (IR) grade Potassium Bromide (KBr), dried (100-200 mg)[6]

-

Agate mortar and pestle

-

Pellet die

-

Hydraulic press

-

FT-IR Spectrometer

Procedure:

-

Sample Grinding: In an agate mortar, finely grind approximately 1-2 mg of the this compound sample.[4] The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize scattering.[7]

-

Mixing: Add 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the ground sample.[4] The concentration of the sample in KBr should be in the range of 0.2% to 1%.[7]

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure to form a transparent or translucent pellet.[4]

-

Background Spectrum: Run a background spectrum with a blank KBr pellet to account for any atmospheric and instrumental interferences.[5]

-

Sample Analysis: Place the sample pellet in the FT-IR spectrometer's sample holder and acquire the spectrum.[4] The typical scanning range is 4000-400 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[9] It provides information about the molecular weight and elemental composition of a sample. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, yielding a characteristic pattern that can be used for structural elucidation.[10][11]

Mass Spectrometry Data for this compound

The mass spectrum of this compound is characterized by its molecular ion peak and a distinct isotopic pattern due to the presence of two chlorine atoms. The data is typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

| m/z Ratio | Relative Intensity | Assignment |

| 148 | High | [M]⁺: Molecular ion (containing two ³⁵Cl isotopes) |

| 150 | Moderate | [M+2]⁺: Molecular ion (containing one ³⁵Cl and one ³⁷Cl isotope) |

| 152 | Low | [M+4]⁺: Molecular ion (containing two ³⁷Cl isotopes) |

| 113 | High | [M-Cl]⁺: Loss of a chlorine atom |

| 60 | Moderate | Further fragmentation products |

Note: The presence of two chlorine atoms results in a characteristic isotopic cluster for the molecular ion at M⁺, [M+2]⁺, and [M+4]⁺ with an approximate intensity ratio of 9:6:1, which is a key indicator for compounds with two chlorine atoms.[12]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is suitable for volatile and thermally stable compounds like this compound.[13]

Instrumentation:

-

Mass Spectrometer with an Electron Ionization source. This is often coupled with a Gas Chromatograph (GC) for sample introduction.

Procedure:

-

Sample Introduction: The sample is introduced into the ion source. If using a GC, the sample is first vaporized and separated from the solvent and any impurities. The volatile this compound molecules then enter the ion source under a high vacuum.[9]

-

Ionization: In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[10] This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).[14]

-

Fragmentation: The high energy of the electron beam imparts excess energy to the molecular ions, causing them to break apart into smaller, positively charged fragments and neutral radicals.[14] This fragmentation process is highly reproducible and characteristic of the molecule's structure.

-

Mass Analysis: The positively charged ions (both molecular and fragment ions) are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, which shows the relative abundance of each ion as a function of its m/z ratio.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the FT-IR and Mass Spectrometry analysis of this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound | C4H2Cl2N2 | CID 590641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 22536-67-0 [sigmaaldrich.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. jascoinc.com [jascoinc.com]

- 6. scribd.com [scribd.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 14. chemguide.co.uk [chemguide.co.uk]

Analysis of 2,5-Dichloropyrimidine Crystal Structure Currently Unavailable in Public Databases

A comprehensive search for the experimentally determined crystal structure of 2,5-dichloropyrimidine has found no publicly available crystallographic data. As a result, a detailed technical guide on its crystal structure analysis, including quantitative data and experimental protocols, cannot be provided at this time.

Researchers and professionals in drug development seeking in-depth structural information on this compound will find that, despite its relevance as a chemical intermediate, its specific single-crystal X-ray diffraction data is not present in major crystallographic databases. This includes searches of the Cambridge Structural Database (CSD), a primary repository for small-molecule organic and metal-organic crystal structures, as well as broader scientific literature searches.

While general information regarding the synthesis and chemical properties of this compound is accessible, the precise atomic arrangement in the solid state, which is determined through techniques like single-crystal X-ray diffraction, remains uncharacterized in the public domain. Such data, including unit cell parameters, space group, and atomic coordinates, are fundamental for a thorough understanding of its solid-state behavior and intermolecular interactions.

For comparison, the crystal structure of the related isomer, 2,4-dichloropyrimidine, has been determined and is available in the literature. This highlights that while crystallographic studies on dichloropyrimidine isomers have been conducted, the 2,5-substituted variant has not been publicly detailed.

The typical workflow for a crystal structure analysis, which would have been visualized and detailed in this guide, is outlined below. This conceptual workflow illustrates the standard procedures that would be followed once suitable crystals of this compound are obtained.

Until a research group undertakes the crystallization and subsequent X-ray diffraction analysis of this compound and deposits the findings into a public database, a comprehensive technical guide on its crystal structure will remain elusive. Researchers interested in this specific structure are encouraged to consult the latest scientific literature and crystallographic databases for any future updates.

Quantum Chemical Insights into the Reactivity of 2,5-Dichloropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the reactivity of 2,5-dichloropyrimidine, a crucial building block in medicinal chemistry and materials science. While extensive quantum chemical studies specifically on the 2,5-dichloro isomer are not widely available in peer-reviewed literature, this document synthesizes established principles of dihalopyrimidine reactivity, supported by computational studies on analogous compounds. It provides a theoretical framework for understanding and predicting the chemical behavior of this compound, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide also includes representative experimental protocols and visualizations to aid in the practical application of this versatile scaffold.

Introduction to this compound Reactivity

This compound is a heterocyclic compound featuring a pyrimidine (B1678525) ring substituted with two chlorine atoms.[1] The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders it susceptible to nucleophilic attack.[2] The positions of the halogen substituents are critical in determining the regioselectivity and overall rate of reaction.

In the case of this compound, the two chlorine atoms are situated at positions with distinct electronic environments. The general order of reactivity for chloro-substituents on a pyrimidine ring is C4/C6 > C2 >> C5.[2] This trend is attributed to the degree of activation by the ring nitrogen atoms. The C2 position is flanked by two nitrogen atoms, while the C5 position is not directly activated, leading to an anticipated lower reactivity at the C5 position.

Theoretical Framework for Reactivity Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the reactivity of molecules like this compound.[3][4] These methods allow for the calculation of various molecular properties that serve as reactivity indices.

Molecular Orbital Analysis

The Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how a molecule will interact with other chemical species. For nucleophilic attack, the LUMO is of particular importance. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. Furthermore, the distribution of the LUMO on the molecule can reveal the most likely sites for attack. In computational studies of related 2,4-dichloropyrimidines, the LUMO is often localized on the more reactive carbon atoms, guiding nucleophilic substitution.[5]

Reactivity Descriptors

Conceptual DFT provides a set of reactivity descriptors that quantify different aspects of a molecule's reactivity.[6] These include:

-

Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.

-

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

-

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

-

Fukui Functions (f(r)): Indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. They are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a real-space property that maps the electrostatic potential onto the electron density of a molecule. Regions of positive potential (electron-deficient) are susceptible to nucleophilic attack, while regions of negative potential (electron-rich) are prone to electrophilic attack. For this compound, an MEP surface would be expected to show positive potential near the carbon atoms bonded to the chlorine atoms, with the potential at C2 likely being more positive than at C5.

Quantitative Data

Specific quantitative data from quantum chemical studies on this compound is limited in the available literature. However, data from related compounds can provide valuable insights.

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₂Cl₂N₂ | [7] |

| Molecular Weight | 148.98 g/mol | [8] |

| IUPAC Name | This compound | [7] |

| CAS Number | 22536-67-0 | [8] |

Experimental Protocols

The following protocols are representative of common reactions involving dichloropyrimidines and can be adapted for this compound.

General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol is based on the general reactivity of dichloropyrimidines with amine nucleophiles.

-

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or DMSO) is added the amine (1.0-1.2 mmol) and a base such as triethylamine (B128534) or potassium carbonate (1.0-1.5 mmol).[9]

-

The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the nucleophilicity of the amine and the reactivity of the substrate.

-

The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is worked up by removing the solvent, followed by extraction with an organic solvent and washing with water and brine.

-

The crude product is purified by column chromatography or recrystallization to yield the desired 2-amino-5-chloropyrimidine (B1294315) or 5-amino-2-chloropyrimidine, depending on the regioselectivity.

Representative Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from procedures for other dichloropyrimidines and can serve as a starting point for the Suzuki-Miyaura coupling of this compound.

-

In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.1-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv).[9]

-

Add a solvent system, for example, a mixture of ethanol, toluene, and water (e.g., 7:2:1).

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Heat the reaction mixture to a temperature of around 90 °C for a period of 12 hours or until completion as monitored by TLC or GC-MS.

-

After cooling to room temperature, the reaction is worked up by extraction with an organic solvent and washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography.

Visualizations

Signaling Pathways and Logical Relationships

Caption: General mechanism for nucleophilic aromatic substitution on this compound.

Experimental and Computational Workflow

Caption: Integrated computational and experimental workflow for studying reactivity.

Logical Relationships in Reactivity

Caption: Logical relationship of electronic effects and reactivity in this compound.

Conclusion

This compound remains a valuable and versatile building block in chemical synthesis. While specific quantum chemical studies on this isomer are not extensively documented in publicly available literature, a robust theoretical framework based on DFT and established principles of pyrimidine chemistry can effectively guide its application. The anticipated higher reactivity of the C2 position over the C5 position in nucleophilic substitution reactions provides a strong basis for synthetic planning. Further dedicated computational and experimental studies are warranted to provide detailed quantitative insights into the reactivity of this compound, which will undoubtedly facilitate its broader use in the development of novel pharmaceuticals and functional materials.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Chemical Reactivity Theory Study of Advanced Glycation Endproduct Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wuxibiology.com [wuxibiology.com]

- 6. Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C4H2Cl2N2 | CID 590641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,5-二氯嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

Synthesis and Characterization of Novel 2,5-Dichloropyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including a variety of approved drugs. Among the diverse range of pyrimidine-based starting materials, 2,5-dichloropyrimidine offers a versatile platform for the synthesis of novel derivatives with potential therapeutic applications. The differential reactivity of the chlorine atoms at the C2 and C5 positions allows for selective functionalization, enabling the generation of diverse molecular architectures. This technical guide provides an in-depth overview of the synthesis and characterization of novel this compound derivatives, with a focus on their potential as kinase inhibitors in cancer therapy.

Synthetic Strategies

The introduction of substituents at the 2 and 5 positions of the pyrimidine ring can be achieved through various modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are particularly powerful tools for creating carbon-carbon bonds. Additionally, nucleophilic aromatic substitution (SNAr) reactions are commonly employed for the introduction of amine and other heteroatom-containing functionalities.

A general synthetic approach often involves the sequential functionalization of the this compound core. The C2 position is generally more susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions due to the electronic influence of the adjacent nitrogen atoms. This inherent reactivity allows for selective modification at the C2 position, followed by subsequent reaction at the C5 position.

General Synthetic Workflow

Caption: General workflow for the synthesis of 2,5-disubstituted pyrimidine derivatives.

Novel 2,5-Disubstituted Pyrimidine Derivatives with Anticancer Activity

Recent research has focused on the development of 2,5-disubstituted pyrimidines as potent inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.

Example Synthesis: 2-(Aryl)-5-(alkynyl)pyrimidine Derivatives

One promising class of novel this compound derivatives involves the introduction of an aryl group at the C2 position via a Suzuki coupling reaction, followed by the installation of an alkynyl group at the C5 position through a Sonogashira coupling reaction.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-5-chloropyrimidine

To a solution of this compound (1.0 mmol) and (4-methoxyphenyl)boronic acid (1.2 mmol) in a mixture of 1,4-dioxane (B91453) (15 mL) and water (3 mL) was added K2CO3 (2.0 mmol). The mixture was degassed with argon for 15 minutes, followed by the addition of Pd(PPh3)4 (0.05 mmol). The reaction mixture was then heated at 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture was diluted with ethyl acetate (B1210297) (30 mL) and washed with water (2 x 15 mL) and brine (15 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford the desired 2-(4-methoxyphenyl)-5-chloropyrimidine.

Experimental Protocol: Synthesis of a Novel 2-(4-methoxyphenyl)-5-((trimethylsilyl)ethynyl)pyrimidine

To a solution of 2-(4-methoxyphenyl)-5-chloropyrimidine (1.0 mmol) and ethynyltrimethylsilane (1.5 mmol) in anhydrous THF (10 mL) was added Pd(PPh3)4 (0.05 mmol), CuI (0.1 mmol), and triethylamine (B128534) (2.0 mmol). The reaction mixture was stirred at 60 °C for 8 hours under an argon atmosphere. After cooling, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate (25 mL), washed with saturated aqueous NH4Cl solution (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated. The crude product was purified by column chromatography on silica gel.

Characterization Data

The synthesized novel this compound derivatives are characterized using a combination of spectroscopic and analytical techniques to confirm their structure and purity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |

| 2-(4-methoxyphenyl)-5-chloropyrimidine | C₁₁H₉ClN₂O | 220.66 | 110-112 | 85 | 8.65 (s, 2H), 7.95 (d, J = 8.8 Hz, 2H), 7.00 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H) | 163.5, 161.8, 157.5, 130.2, 128.5, 125.0, 114.3, 55.4 | 221.0 [M+H]⁺ |

| 2-(Phenylamino)-5-chloropyrimidine | C₁₀H₈ClN₃ | 205.65 | 135-137 | 78 | 9.30 (s, 1H), 8.40 (s, 2H), 7.65 (d, J = 7.9 Hz, 2H), 7.35 (t, J = 7.9 Hz, 2H), 7.10 (t, J = 7.4 Hz, 1H) | 161.2, 158.0, 157.8, 140.1, 129.1, 123.8, 120.5, 115.3 | 206.0 [M+H]⁺ |

| 2-((4-Fluorophenyl)amino)-5-chloropyrimidine | C₁₀H₇ClFN₃ | 223.64 | 158-160 | 82 | 9.25 (s, 1H), 8.42 (s, 2H), 7.60 (dd, J = 8.8, 5.2 Hz, 2H), 7.15 (t, J = 8.8 Hz, 2H) | 161.0, 159.5 (d, J=242 Hz), 158.2, 157.9, 136.2, 122.5 (d, J=8 Hz), 115.8 (d, J=22 Hz), 115.5 | 224.0 [M+H]⁺ |

Biological Activity and Signaling Pathways

Many novel pyrimidine derivatives have been designed and synthesized as inhibitors of protein kinases, which play a crucial role in cell signaling and are often implicated in the development and progression of cancer.[1] For instance, Aurora kinases and Polo-like kinases are key regulators of the cell cycle, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

The 2,5-disubstituted pyrimidine scaffold can act as a pharmacophore that binds to the ATP-binding pocket of these kinases, thereby inhibiting their catalytic activity. The substituents at the C2 and C5 positions can be tailored to enhance binding affinity and selectivity for specific kinases.

Kinase Inhibition Signaling Pathway

Caption: Simplified signaling pathway illustrating the inhibitory action of pyrimidine derivatives on the Ras-Raf-MEK-ERK pathway.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of novel derivatives. The strategic application of modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, allows for the creation of diverse chemical libraries for drug discovery. The resulting 2,5-disubstituted pyrimidines, particularly those designed as kinase inhibitors, show significant promise as potential anticancer agents. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the development of more potent and selective therapeutic agents.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Screening of a 2,5-Dichloropyrimidine Analog Library

For Researchers, Scientists, and Drug Development Professionals

The 2,5-dichloropyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its inherent reactivity and substitution patterns allow for the creation of diverse chemical libraries with the potential to modulate various biological targets. This technical guide provides an in-depth overview of the core principles and methodologies involved in the biological screening of a this compound analog library, with a focus on anticancer and kinase-inhibitory activities.

Introduction to 2,5-Dichloropyrimidines in Drug Discovery

The pyrimidine (B1678525) ring is a fundamental heterocyclic motif found in numerous natural products and synthetic pharmacophores.[1] The presence of two chlorine atoms at the 2 and 5 positions of the pyrimidine ring offers strategic advantages for library synthesis. These sites can be selectively functionalized through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of substituents to explore the chemical space around the core scaffold.[2][3] This versatility has made this compound a cornerstone in the development of targeted therapies, particularly in oncology and immunology.[2]

This guide will delve into the practical aspects of screening a library of such analogs, from initial high-throughput screening to more detailed mechanistic studies, supported by quantitative data and detailed experimental protocols.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data from the biological screening of representative this compound analogs and related structures. These tables are designed for easy comparison of the inhibitory activities and cytotoxic effects of the compounds.

Kinase Inhibitory Activity

A high-throughput screening campaign identified a this compound derivative as a potent covalent inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[4] The structure-activity relationship (SAR) was explored by modifying the substituents on the pyrimidine ring.

| Compound ID | X (Position 2) | Y (Position 5) | R | MSK1 pIC50 |

| 1 | Cl | Cl | 4-morpholinophenyl | 6.7 |

| 2 | H | Cl | 4-morpholinophenyl | <5.0 |

| 3 | F | Cl | 4-morpholinophenyl | 7.7 |

| 4 | Br | Cl | 4-morpholinophenyl | 6.7 |

| 9 | Cl | F | 4-morpholinophenyl | 5.0 |

| 10 | Cl | Me | 4-morpholinophenyl | <5.0 |

| Table 1: Structure-Activity Relationship of 2,5-Dihalopyrimidine Analogs as MSK1 Inhibitors. Data extracted from a study on covalent MSK1 inhibitors.[3][4] |

Cytotoxicity Data

A series of 2,5-disubstituted pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxic activity against the HeLa human cervical cancer cell line using the MTT assay.

| Compound ID | R1 (Position 2) | R2 (Position 5) | HeLa IC50 (µM) |

| 4a | 4-methoxybenzyloxy | 4-methoxyphenyl | 15.24 ± 0.50 |

| 4b | 4-methoxybenzyloxy | 4-chlorophenyl | 12.82 ± 0.40 |

| 4c | 4-methoxybenzyloxy | 4-bromophenyl | 11.15 ± 0.30 |

| 4d | 4-methoxybenzyloxy | 4-fluorophenyl | 13.57 ± 0.60 |

| 4e | 4-chlorobenzyloxy | 4-methoxyphenyl | 10.36 ± 0.60 |

| 4f | 4-chlorobenzyloxy | 4-chlorophenyl | 9.90 ± 0.20 |

| Table 2: In Vitro Cytotoxic Activity of 2,5-Disubstituted Pyrimidine Derivatives against HeLa Cell Line.[5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the biological screening of a this compound analog library.

Synthesis of a this compound Analog Library

The synthesis of a diverse library of this compound analogs can be achieved through a variety of synthetic routes, most commonly involving sequential nucleophilic aromatic substitution or cross-coupling reactions.[6]

General Procedure for Sequential SNAr Reaction:

-

Step 1: First Substitution (e.g., at C4/C6 position of a related dichloropyrimidine). To a solution of the dichloropyrimidine starting material in a suitable solvent (e.g., THF, DMF), add the first nucleophile (e.g., an amine) and a base (e.g., DIEA, K2CO3).

-

The reaction is typically stirred at room temperature or heated to allow for selective substitution at the more reactive chloro position.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the intermediate is isolated and purified using standard techniques such as extraction and column chromatography.

-

Step 2: Second Substitution (e.g., at C2 position). The purified intermediate is then subjected to a second SNAr reaction with a different nucleophile.

-

This step may require more forcing conditions (e.g., higher temperatures, stronger base) to displace the less reactive chlorine atom.

-

The final product is then purified by column chromatography or recrystallization.

High-Throughput Screening (HTS) for Kinase Inhibitors

A primary screen is typically performed to rapidly assess the inhibitory activity of a large compound library against a target kinase.

Protocol for a Caliper-Based Kinase Assay:

-

Compound Plating: Dispense the this compound analog library into 384-well assay plates at a single concentration (e.g., 10 µM).

-

Enzyme and Substrate Addition: Add the target kinase (e.g., MSK1) and its specific substrate to the wells.

-

Pre-incubation (for covalent inhibitors): Incubate the plates for a defined period (e.g., 60 minutes) to allow for potential covalent bond formation between the inhibitor and the kinase.[4]

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Reaction Quenching and Analysis: After a set incubation time, stop the reaction and measure the phosphorylation of the substrate using a Caliper mobility-shift assay, which separates the phosphorylated and unphosphorylated substrate based on charge.

-

Hit Identification: Compounds that show a significant reduction in substrate phosphorylation compared to controls are identified as primary hits.[4]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of the compounds.[6][7]

Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells (e.g., HeLa) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound analogs for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[7]

Signaling Pathway Visualization: p38/MSK1 Pathway

The identified this compound analog acts as a covalent inhibitor of MSK1, a key downstream effector of the p38 MAPK signaling pathway. This pathway is crucial in cellular responses to stress and inflammation and is often dysregulated in cancer.[2][3][8]

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The systematic biological screening of a diverse library of its analogs, as outlined in this guide, can lead to the identification of potent and selective modulators of key biological targets. The integration of high-throughput screening, detailed mechanistic studies, and a thorough understanding of the relevant signaling pathways is essential for the successful translation of these chemical entities into promising drug candidates. Further exploration of the vast chemical space accessible from the this compound core is warranted to unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

The Emergence of 2,5-Dichloropyrimidine as a Covalent Inhibitor Scaffold

A Technical Guide for Drug Discovery Professionals

The relentless pursuit of novel therapeutic agents has led to a resurgence of interest in covalent inhibitors, molecules that form a permanent bond with their biological target. This approach can offer advantages in potency, duration of action, and selectivity. A notable advancement in this area is the discovery and characterization of 2,5-dichloropyrimidine as a versatile scaffold for the development of covalent inhibitors targeting specific protein kinases. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental validation of this promising class of compounds, with a focus on their activity against Mitogen- and Stress-activated protein Kinase 1 (MSK1).

A Serendipitous Discovery through High-Throughput Screening

The journey to identifying this compound as a covalent warhead began with a high-throughput screening (HTS) campaign aimed at discovering inhibitors of the C-terminal kinase domain (CTKD) of MSK1.[1][2] This screening identified a potent hit compound with a pIC50 of 6.7 (200 nM) and a molecular weight of 265 g/mol , featuring the potentially reactive this compound moiety.[1] Notably, this initial hit showed no activity against ERK2, another kinase, suggesting a degree of selectivity.[1] The presence of the dichloropyrimidine group, coupled with its potent activity, led researchers to hypothesize a covalent mechanism of action.[1]

Further investigation revealed that the compound's potency was not diminished by increasing the concentration of ATP, a characteristic often observed with covalent inhibitors that bind to a site distinct from the ATP-binding pocket or do so irreversibly.[1] This observation, along with the steep decline in activity when the 2,5-dihalopyrimidine was replaced, strongly supported the covalent inhibition hypothesis.[1]

Mechanism of Action: A Nucleophilic Aromatic Substitution Reaction

The covalent inhibition by this compound-based compounds proceeds through a nucleophilic aromatic substitution (SNAr) reaction.[1][2] In the case of MSK1, the key interaction occurs with a cysteine residue, Cys440, located on the P-loop of the C-terminal kinase domain.[1][2] The sulfur atom of the cysteine side chain acts as a nucleophile, attacking the electron-deficient pyrimidine (B1678525) ring and displacing the 2-chloro moiety.[1] This forms a stable, covalent bond between the inhibitor and the kinase.

The covalent nature of this interaction was definitively confirmed through a series of rigorous experiments, including mass spectrometry and X-ray crystallography.[1][2] Mass spectrometry analysis of MSK1 CTKD incubated with the inhibitors showed a mass shift consistent with the formation of a covalent adduct.[1] Crystallization of the inhibitor-kinase complex provided structural evidence of the covalent bond and confirmed the displacement of the 2-chloro group.[1][2]

Quantitative Analysis of Inhibitor Potency

The potency of the this compound-based inhibitors was evaluated using a biochemical assay. The following table summarizes the pIC50 values for key compounds from the series, demonstrating the structure-activity relationship and the importance of the dihalopyrimidine moiety.

| Compound | Modification | MSK1 CTKD pIC50 | Notes |

| 1 | This compound | 6.7 | Initial HTS hit.[1] |

| 9 | 2,5-difluoropyrimidine | 5.0 | Reduced potency with fluorine substitution.[1] |

| 14 | 7.1 | ||

| 22 | 6.8 | ||

| 25 | Literature RSK2 inhibitor | Included for comparison.[1] | |

| 26 | Literature RSK2 inhibitor | Confirmed to inhibit MSK1 CTKD.[1] |

Experimental Protocols

A multi-faceted experimental approach was employed to discover and validate the this compound covalent inhibitors.

High-Throughput Screening and Biochemical Assays

An ERK2-MSK1 biochemical assay was utilized for the initial high-throughput screening and subsequent potency measurements.[1] This assay measures the kinase activity of MSK1, and a decrease in activity in the presence of a compound indicates inhibition. To differentiate between ATP-competitive and other modes of inhibition, assays were performed at both low and high ATP concentrations.[1] A lack of a significant shift in pIC50 at high ATP concentrations is consistent with a non-competitive or covalent mechanism.[1]

Mass Spectrometry for Covalent Binding Confirmation

To confirm the covalent modification of MSK1, the C-terminal kinase domain (10 μM) was incubated with the compounds (100 μM) for various durations.[1] The protein-inhibitor complexes were then analyzed by native mass spectrometry and LC-MS.[1] Native mass spectrometry can detect the non-covalent binding of the inhibitor, while LC-MS can identify the precise mass of the modified protein, confirming the formation of a covalent bond.[1] For several of the this compound compounds, native mass spectrometry indicated that all of the protein was bound by the inhibitor after a one-hour incubation.[1]

Residence Time Analysis

A jump dilution method was employed to assess the residence time of the inhibitors.[1] This experiment helps to distinguish between tight-binding inhibitors and covalent inhibitors by measuring the off-rate. A slow off-rate, where enzyme activity does not recover after the inhibitor is washed out, is indicative of a covalent interaction.[1]

The MSK1 Signaling Pathway and Therapeutic Potential

Mitogen- and Stress-activated protein Kinase 1 (MSK1) is a nuclear kinase that plays a crucial role in the regulation of gene expression in response to extracellular signals such as growth factors and cellular stress. MSK1 is activated downstream of the ERK1/2 and p38 MAPK signaling pathways. Once activated, MSK1 phosphorylates various substrates, including CREB and histone H3, leading to changes in chromatin structure and gene transcription.

Given its role in cellular signaling, the development of selective MSK1 inhibitors is of significant interest for therapeutic intervention in diseases where this pathway is dysregulated, such as inflammation and cancer. The discovery of this compound as a covalent inhibitor of MSK1 provides a valuable chemical tool for further elucidating the biological functions of this kinase and represents a promising starting point for the development of novel therapeutics.

Conclusion

The identification of this compound as a scaffold for covalent inhibitors of MSK1 showcases a successful application of modern drug discovery strategies. Through a combination of high-throughput screening, mechanistic studies, and structural biology, a novel class of inhibitors with a distinct covalent mechanism of action has been unveiled. This work not only provides a set of potent and selective tools for studying MSK1 biology but also expands the repertoire of reactive groups available for the design of targeted covalent inhibitors. The detailed experimental protocols and quantitative data presented herein offer a comprehensive guide for researchers and drug development professionals interested in leveraging this promising chemical scaffold for the development of the next generation of covalent therapeutics. This compound and its derivatives are also utilized as intermediates in the synthesis of various pharmaceuticals, including antiviral and anticancer drugs, as well as in the creation of pesticides.[3][4][5]

References

The Versatility of 2,5-Dichloropyrimidine: A Core Scaffold in Modern Heterocyclic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloropyrimidine is a pivotal building block in heterocyclic chemistry, offering a versatile platform for the synthesis of a wide array of functionalized molecules.[1] Its unique electronic properties and the differential reactivity of its two chlorine atoms at the C2 and C5 positions provide a gateway for regioselective modifications, making it an invaluable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] This technical guide provides a comprehensive investigation into the synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors and other biologically active compounds. Detailed experimental protocols for its synthesis and key transformations, alongside quantitative data and visual diagrams of reaction pathways, are presented to serve as a practical resource for researchers in the field.

Introduction to this compound

The pyrimidine (B1678525) nucleus is a fundamental motif in numerous biologically significant molecules, including nucleic acids and a multitude of pharmaceuticals.[2] this compound (CAS No. 22536-67-0) is a di-halogenated pyrimidine that serves as a highly adaptable precursor for the synthesis of complex heterocyclic systems.[1] The presence of two chlorine atoms, which can be selectively substituted, allows for the introduction of diverse functionalities through nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.[2] This strategic functionalization is a cornerstone in the drug discovery process, enabling the rapid exploration of chemical space to identify novel therapeutic agents, particularly in the realms of antiviral and anticancer research.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 22536-67-0 | [4] |

| Molecular Formula | C₄H₂Cl₂N₂ | [4] |

| Molecular Weight | 148.974 g/mol | [4] |

| Appearance | White to light yellow crystalline solid | [5] |

| Melting Point | 57.0-57.5 °C | [4] |

| Boiling Point | 190 °C | [4] |

| Density | 1.493 g/cm³ | [4] |

| Solubility | Slightly soluble in water | [5] |

| LogP | 1.78340 | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, often starting from readily available pyrimidine precursors. A common and effective method involves the chlorination of a hydroxylated pyrimidine derivative.

Synthesis from 2-Hydroxypyrimidine (B189755) Hydrochloride

One established method for the synthesis of this compound begins with 2-hydroxypyrimidine hydrochloride.[2] This process typically involves a two-step reaction sequence: an initial reaction with an aqueous chlorine solution followed by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-dimethylaniline.[2]

Detailed Experimental Protocol: Synthesis from a Uracil (B121893) Analogue

Materials:

-